

The Dawn of Genetic Engineering: Unraveling the Discovery of T4 DNA Ligase

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Compound of Interest

Compound Name: T4 DNA ligase

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of **T4 DNA ligase** was a watershed moment in molecular biology, paving the way for the era of genetic engineering and recombinant DNA technology. This essential enzyme, capable of joining DNA fragments, became a cornerstone of the molecular biologist's toolkit. This technical guide delves into the history of its discovery, presenting the key experiments, quantitative data, and enzymatic mechanisms in a detailed format for today's researchers.

A Serendipitous Discovery in 1967: The Race to Find DNA's "Glue"

The mid-1960s was a period of intense research into the fundamental processes of DNA replication, repair, and recombination. Scientists had observed that linear bacteriophage DNA circularized upon entering a host bacterium and that genetic recombination involved the physical breakage and rejoining of DNA molecules.^[1] These observations strongly suggested the existence of an enzyme capable of repairing breaks in the DNA backbone. In 1967, this enzymatic activity was independently discovered by five different laboratories: Gellert; Lehman; Richardson; Hurwitz; and Cozzarelli.^[1] While some of these initial discoveries were made using *E. coli* extracts, the enzyme from bacteriophage T4-infected *E. coli* quickly became a focal point due to its robust activity.

The Key Experiments: From Observation to Isolation

The initial discovery of DNA ligase activity was based on the conversion of linear or nicked DNA into a covalently closed circular form, which could be detected by its altered sedimentation properties in alkaline sucrose gradients or its resistance to exonuclease digestion.

Experimental Protocol: Assay for DNA Ligase Activity (Based on Gellert, 1967)

This protocol describes a typical early assay used to detect DNA ligase activity through the conversion of hydrogen-bonded circles of bacteriophage λ DNA to a covalently closed form.

1. Substrate Preparation:

- Bacteriophage λ DNA, with its cohesive "cos" sites, was used as the substrate. Heating the DNA to 75°C followed by slow cooling allowed the cohesive ends to anneal, forming hydrogen-bonded circular molecules.

2. Reaction Mixture:

- A typical reaction mixture (total volume of 0.1 mL) contained:
 - 0.5 μ g of hydrogen-bonded circular λ DNA
 - 10 μ moles of Tris-HCl, pH 7.6
 - 1 μ mole of $MgCl_2$
 - 0.1 μ mole of EDTA
 - 10 m μ moles of ATP
 - An aliquot of the E. coli extract or purified enzyme fraction.

3. Incubation:

- The reaction mixture was incubated at 30°C for a specified time (e.g., 20 minutes).

4. Analysis of Products:

- The reaction was stopped by adding EDTA and heating.
- The products were analyzed by sedimentation in an alkaline sucrose gradient (pH 12.5). Covalently closed circular DNA sediments significantly faster than linear or open-circular DNA under these conditions.
- Fractions were collected and the radioactivity (if using radiolabeled DNA) or UV absorbance of each fraction was measured to determine the sedimentation profile.

Purification of T4 DNA Ligase: The Early Protocols

The purification of **T4 DNA ligase** from T4-infected *E. coli* was a critical step in its characterization. The following is a summary of an early purification scheme, highlighting the key steps.

Experimental Protocol: Purification of T4 DNA Ligase (Based on Weiss and Richardson, 1967)

1. Preparation of Crude Extract:

- *E. coli* B was infected with a T4 bacteriophage mutant deficient in DNA degradation (to preserve the host DNA).
- After a period of infection to allow for phage enzyme expression, the cells were harvested by centrifugation.
- The cell pellet was resuspended in buffer and lysed, typically by sonication or with a French press, to release the cellular contents.

2. Streptomycin Sulfate Precipitation:

- Streptomycin sulfate was added to the crude extract to precipitate nucleic acids, which were then removed by centrifugation.

3. Ammonium Sulfate Fractionation:

- The supernatant was subjected to fractional precipitation with ammonium sulfate. The protein fraction containing the ligase activity was collected.

4. DEAE-Cellulose Chromatography:

- The active fraction was dialyzed and applied to a DEAE-cellulose column.
- Proteins were eluted with a linear gradient of NaCl. Fractions were collected and assayed for ligase activity.

5. Phosphocellulose Chromatography:

- The pooled active fractions from the DEAE-cellulose column were applied to a phosphocellulose column.
- The column was washed, and the enzyme was eluted with a salt gradient.

6. Hydroxylapatite Chromatography:

- A final purification step using hydroxylapatite chromatography was often employed to achieve a higher degree of purity.

Quantitative Analysis of T4 DNA Ligase Activity

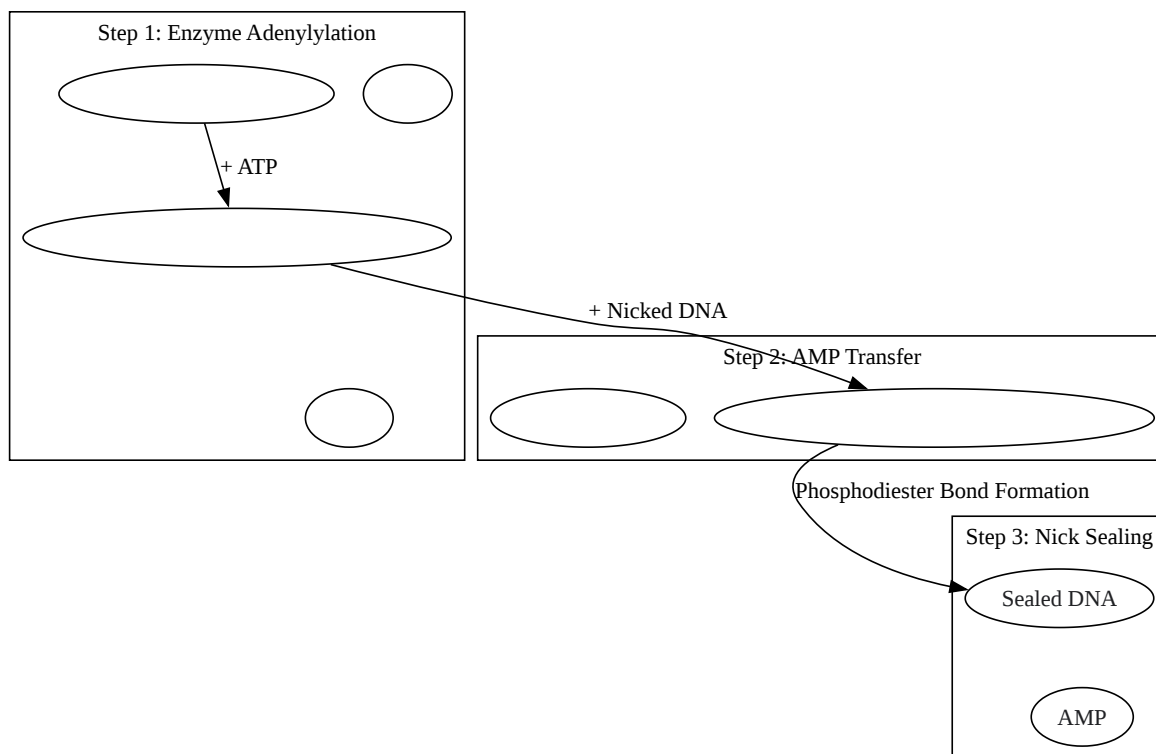
The activity of **T4 DNA ligase** was quantified in various ways in the early studies. One of the standard units of activity, the "Weiss unit," is based on the ATP-PPi exchange reaction.

Parameter	Value	Reference
Unit Definition (Weiss Unit)	1 nmol of ³² P from pyrophosphate exchanged into ATP in 20 minutes at 37°C.	Weiss et al. (1968) J. Biol. Chem.
Specific Activity (Highly Purified)	~70,000 units/mg	Weiss et al. (1968) J. Biol. Chem.
Molecular Weight	~63,000 - 68,000 Da	[2]
Cofactor	ATP	[2]

The Enzymatic Mechanism of T4 DNA Ligase

The mechanism of **T4 DNA ligase** action was elucidated through a series of elegant experiments. It proceeds in three key steps:

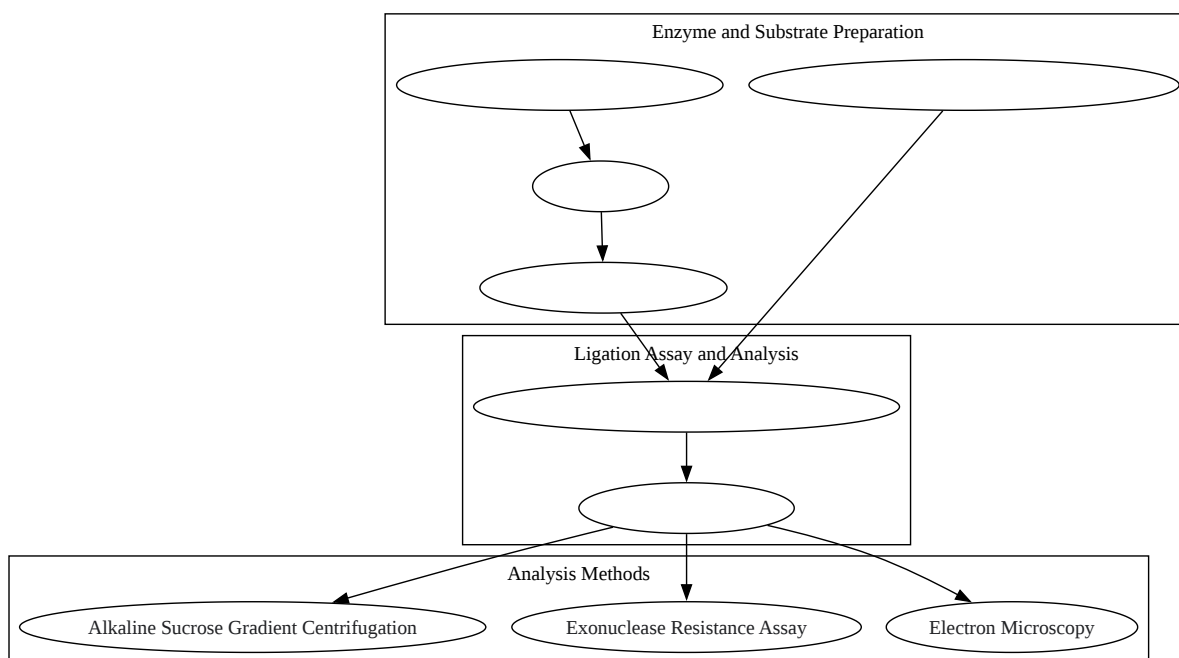
- **Enzyme Adenylylation:** The ligase reacts with ATP to form a covalent enzyme-AMP intermediate, with the release of pyrophosphate (PPi). The AMP molecule is linked to a lysine residue in the active site of the enzyme.
- **AMP Transfer:** The activated AMP moiety is then transferred from the ligase to the 5'-phosphate terminus of the DNA nick, forming a DNA-adenylate intermediate.
- **Nick Sealing:** The 3'-hydroxyl group at the nick attacks the activated 5'-phosphate, forming a phosphodiester bond and sealing the nick. AMP is released in this final step.



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Experimental Workflow for Characterizing T4 DNA Ligase

The following diagram illustrates a typical workflow used in the initial characterization of **T4 DNA ligase**.



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Conclusion: A Legacy of Discovery

The discovery of **T4 DNA ligase** was a triumph of biochemical investigation, driven by insightful observations of fundamental DNA processes. The meticulous experimental work of several independent research groups in 1967 not only identified and characterized this crucial enzyme but also laid the foundation for the revolutionary field of recombinant DNA technology. The protocols and quantitative data from these pioneering studies, as outlined in this guide, provide

a valuable historical and technical perspective for today's scientists who continue to build upon this remarkable legacy.

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Phone: (601) 213-4426

Email: info@benchchem.com